An In-depth Technical Guide to 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8)
An In-depth Technical Guide to 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-morpholinoaniline, a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. This document details its physicochemical properties, provides established experimental protocols for its synthesis and the preparation of its bioactive derivatives, and explores the mechanisms of action of these derivatives. The guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical development and organic synthesis.
Introduction
3-Fluoro-4-morpholinoaniline, with the CAS number 93246-53-8, is a fluorinated aromatic amine of significant interest in medicinal chemistry.[1][2] Its structure, featuring a morpholine (B109124) ring attached to a fluoroaniline (B8554772) core, makes it a versatile building block for the synthesis of various biologically active compounds.[3] The primary application of this compound lies in its role as a crucial intermediate in the manufacturing of Linezolid, an important antibiotic used to treat infections caused by multidrug-resistant Gram-positive bacteria.[1] Furthermore, derivatives of 3-fluoro-4-morpholinoaniline, such as sulfonamides and carbamates, have demonstrated promising antimicrobial and anticancer activities, expanding its relevance in drug discovery.[3][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Fluoro-4-morpholinoaniline is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
Table 1: Physicochemical Data of 3-Fluoro-4-morpholinoaniline
| Property | Value | Reference |
| CAS Number | 93246-53-8 | [2] |
| Molecular Formula | C₁₀H₁₃FN₂O | [2] |
| Molecular Weight | 196.22 g/mol | [2] |
| Appearance | Off-white to brown crystalline powder | [1] |
| Melting Point | 121-123 °C | [1][3] |
| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 174.5 ± 27.9 °C | [1] |
| Purity (typical) | >98% | [3] |
Synthesis of 3-Fluoro-4-morpholinoaniline
The synthesis of 3-Fluoro-4-morpholinoaniline is typically achieved in a two-step process, starting from either 1,2-difluoro-4-nitrobenzene or o-fluoronitrobenzene. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for 3-Fluoro-4-morpholinoaniline.
Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (Intermediate)
This procedure describes the nucleophilic aromatic substitution of morpholine on 1,2-difluoro-4-nitrobenzene.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Morpholine
-
Acetonitrile (optional, for solvent-based reaction)
Procedure (Neat Conditions): [7]
-
In a reaction vessel, combine 1,2-difluoro-4-nitrobenzene and a molar excess of morpholine.
-
Heat the mixture, typically at reflux, and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by adding water to precipitate the solid, followed by filtration, washing with water, and drying.
Procedure (Solvent-based):
-
Dissolve 1,2-difluoro-4-nitrobenzene in a suitable solvent such as acetonitrile.[7]
-
Add morpholine to the solution.
-
Reflux the mixture until the starting material is consumed, as indicated by TLC.
-
After cooling, the solvent is removed under reduced pressure. The residue is then worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated to yield the crude product, which can be further purified by recrystallization.
Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline
This section details the reduction of the nitro group of the intermediate to an amine.
Materials:
-
4-(2-Fluoro-4-nitrophenyl)morpholine
-
Reducing agent: Iron powder and ammonium (B1175870) chloride (Fe/NH₄Cl) or Hydrogen gas and Palladium on carbon (H₂/Pd-C)
-
Solvent: Methanol (B129727)/Water mixture for Fe/NH₄Cl; Ethyl acetate (B1210297) or Methanol for H₂/Pd-C
Procedure (Using Fe/NH₄Cl): [7]
-
Suspend 4-(2-fluoro-4-nitrophenyl)morpholine in a mixture of methanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (around 70 °C) and stir vigorously.[7]
-
Monitor the reaction by TLC. Once complete, filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate to remove the methanol.
-
The aqueous residue is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 3-fluoro-4-morpholinoaniline.
Procedure (Using H₂/Pd-C): [8]
-
Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine in ethyl acetate or methanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 4-5 kg/cm ² pressure) at room temperature.[8]
-
After the reaction is complete (monitored by TLC or hydrogen uptake), the catalyst is removed by filtration through celite.
-
The filtrate is concentrated under reduced pressure to yield the product. The crude product can be purified by recrystallization from a suitable solvent system like an ethanol/water mixture.[9]
Synthesis of Bioactive Derivatives
3-Fluoro-4-morpholinoaniline serves as a versatile starting material for the synthesis of various derivatives, including sulfonamides and carbamates, which have shown significant biological activities.
Caption: Synthesis of sulfonamide and carbamate derivatives.
Experimental Protocol: Synthesis of Sulfonamide Derivatives[4]
Materials:
-
3-Fluoro-4-morpholinoaniline
-
Substituted aryl sulfonyl chlorides
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
Dissolve 3-fluoro-4-morpholinoaniline in dry DCM.
-
Add a suitable base, such as pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the desired aryl sulfonyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of Carbamate Derivatives[4]
Materials:
-
3-Fluoro-4-morpholinoaniline
-
Substituted aryl or alkyl chloroformates
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
The procedure is analogous to the synthesis of sulfonamides. Dissolve 3-fluoro-4-morpholinoaniline and a base (e.g., pyridine) in dry DCM.
-
Cool the mixture and slowly add the desired chloroformate.
-
After the reaction is complete, the workup involves washing with dilute acid, bicarbonate solution, and brine.
-
The organic layer is dried and concentrated, and the product is purified.
Biological Activities and Mechanisms of Action
Derivatives of 3-fluoro-4-morpholinoaniline have been investigated for their potential as therapeutic agents, exhibiting both antimicrobial and anticancer properties.
Anticancer Activity of Sulfonamide Derivatives
Certain sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have demonstrated significant anti-proliferative activity against breast cancer cell lines.[5] The mechanism of action is believed to involve the induction of apoptosis.[5] While the precise signaling cascade for these specific compounds is a subject of ongoing research, a general pathway for sulfonamide-induced apoptosis in cancer cells is illustrated below.
Caption: Proposed apoptotic pathway induced by sulfonamide derivatives.
Antimicrobial Activity of Sulfonamide and Carbamate Derivatives
The antimicrobial effects of these derivatives are attributed to their ability to inhibit essential bacterial enzymes, namely DNA gyrase and dihydrofolate reductase (DHFR).[4]
5.2.1. Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[10][11] Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately bacterial cell death.
Caption: Mechanism of DNA gyrase inhibition.
5.2.2. Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.[12] By inhibiting DHFR, these compounds deplete the bacterial cell of tetrahydrofolate, leading to the cessation of DNA synthesis and cell growth.[12]
Caption: Inhibition of the bacterial folate synthesis pathway.
Conclusion
3-Fluoro-4-morpholinoaniline is a compound of considerable importance in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Linezolid. The synthetic routes to this molecule are well-established and scalable. Furthermore, the potential for its derivatives to act as novel anticancer and antimicrobial agents highlights the ongoing value of this chemical scaffold in drug discovery and development. This guide provides a foundational resource for researchers and professionals working with 3-fluoro-4-morpholinoaniline and its derivatives, offering key data and detailed methodologies to support further investigation and application.
References
- 1. innospk.com [innospk.com]
- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]



